4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
Overview
Description
4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a 4-chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid.
Synthesis of piperazine derivative: The piperazine ring is functionalized with the 4-chlorobenzenesulfonyl group.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then methylated.
Coupling reactions: The piperazine derivative is coupled with the pyrimidine ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitrogens in the piperazine and pyrimidine rings.
Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or partially reduced nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system.
Pathways Involved: It could modulate signaling pathways related to neurotransmission or cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-15-21-18(14-19(22-15)24-10-12-28-13-11-24)23-6-8-25(9-7-23)29(26,27)17-4-2-16(20)3-5-17/h2-5,14H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLCNALVXRTVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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